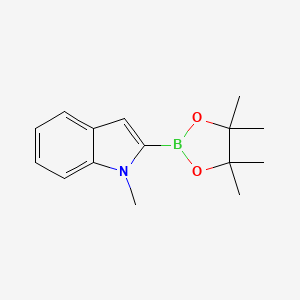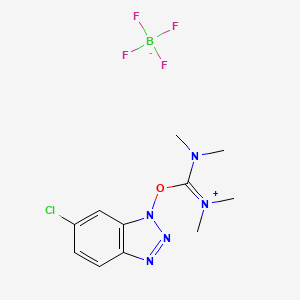![molecular formula C12H14ClN3O2 B1360973 (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine CAS No. 1035840-13-1](/img/structure/B1360973.png)
(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine
Overview
Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonist Research
- An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) explored a compound similar to (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine, specifically focusing on its effectiveness as a high-affinity, orally active h-NK(1) receptor antagonist. This compound demonstrated significant efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Oxazole Ring Chemistry
- Interaction with Hydrazine Hydrate : Chumachenko et al. (2014, 2015) conducted studies on 5-Morpholino-1,3-oxazole-4-carbonitriles, which share structural similarities with the compound . These studies revealed significant chemical transformations, including recyclization products, when reacted with hydrazine hydrate (Chumachenko et al., 2014), (Chumachenko et al., 2015).
Antimicrobial Research
- Antimicrobial Activities of Quinoline Derivatives : Thomas et al. (2010) synthesized derivatives of quinoline, including morpholine-based compounds, and evaluated them for their in vitro antibacterial and antifungal activities. The results indicated that most compounds exhibited moderate to very good antimicrobial activities (Thomas et al., 2010).
Chemical Synthesis and Applications
Efficient Transfer Hydrogenation Reactions : Karabuğa et al. (2015) synthesized a compound similar in structure, focusing on its application in transfer hydrogenation reactions. The study demonstrated high efficiency and significant chemical transformations (Karabuğa et al., 2015).
Cytotoxicity and Anticancer Potential : Ovádeková et al. (2005) investigated the cytotoxic and antiproliferative activity of a quinazoline derivative with structural similarities to the compound . The study found that this derivative acted cytotoxically on tumor cell lines and suggested potential as an anticancer drug (Ovádeková et al., 2005).
Biased Agonists for Serotonin Receptors : Sniecikowska et al. (2019) researched novel derivatives of methanamine, including those similar to the compound , as biased agonists of serotonin 5-HT1A receptors. These compounds exhibited antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).
Chemical Properties and Synthesis : Several studies focused on the chemical properties and synthesis techniques involving compounds structurally related to (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine. These include research on the synthesis of 1,3-oxazole-4-carbonitriles, their reactions with various reagents, and the exploration of their potential in medicinal chemistry (Prokopenko et al., 2010), (Prokopenko et al., 2008), (Vyzhdak et al., 2005).
properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16/h1-2,5,9H,3-4,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNXQWYCGICPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



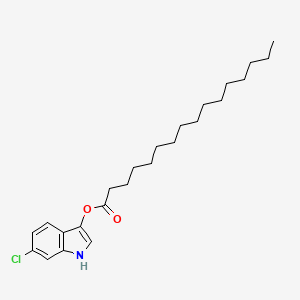
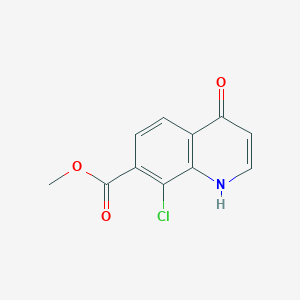
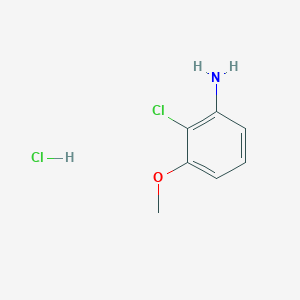
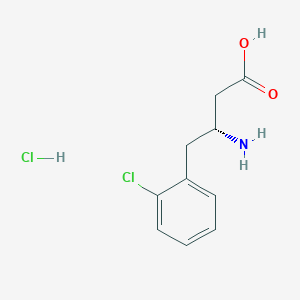
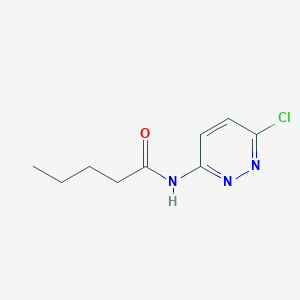
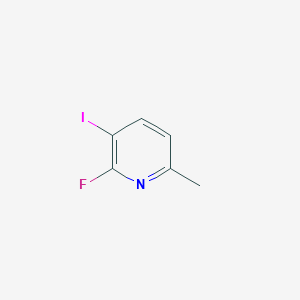

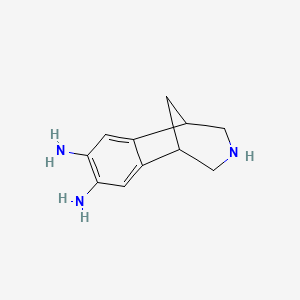
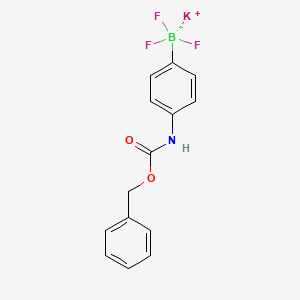
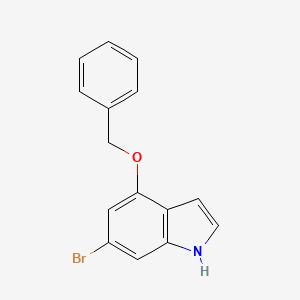
![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)
![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)
